4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (MPPPDP) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anti-cancer effects. MPPPDP is a member of the pyrazolo[3,4-d]pyridazin-7-one family, a group of compounds that share a common core structure.
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibitor
This compound has been found to interact with the catalytic domain of human phosphodiesterase 4B . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP. Therefore, inhibitors of these enzymes have potential therapeutic applications in various diseases, including inflammatory disorders, depression, and erectile dysfunction.
Treatment of Erectile Dysfunction
The compound is chemically similar to sildenafil, a drug used for the treatment of erectile dysfunction . Sildenafil enhances the effect of nitric oxide by inhibiting phosphodiesterase type 5, which is responsible for the degradation of cGMP in the corpus cavernosum .
Potential Genotoxic Impurities Study
The compound has been studied for potential genotoxic impurities . Understanding and controlling genotoxic impurities is crucial in the pharmaceutical industry, as these impurities can alter the genetic material of an organism and potentially lead to cancer.
Cytotoxic Activity
A series of pyrazolo[3,4-d]pyrimidines, which includes this compound, were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests potential applications in cancer research and treatment.
Development of CDK2 Inhibitors
Derivatives of the compound have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines . This indicates the compound’s potential in the development of CDK2 inhibitors, which are important in cancer therapy.
Synthesis of Sulfonyl Esters
The compound has been used in the synthesis of sildenafil sulfonyl esters . These esters have proved to be beneficial for the pharmaceutical industry in view of the regulatory importance of potential genotoxic impurities in the active pharmaceutical ingredient .
Eigenschaften
IUPAC Name |
4-methyl-1-phenyl-6-propylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-9-18-15(20)14-13(11(2)17-18)10-16-19(14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBTQACPPJWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-phenyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.